(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate
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Overview
Description
- This compound is a complex natural product with a unique structure. It belongs to the class of flavonoids and is characterized by its intricate fused-ring system.
- The compound’s IUPAC name is quite a mouthful: (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate .
- Its molecular formula is C26H30O10, and it has a molar weight of approximately 514.52 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it is likely that it is isolated from natural sources or synthesized through complex multi-step processes.
- Industrial production methods are not well-documented, but researchers may explore biosynthesis or chemical synthesis strategies.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups (hydroxyl, methoxy, and double bonds). These reactions could include oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction. For example, oxidation might involve peracids, while reduction could use metal hydrides.
- Major products formed would vary based on the reaction type and conditions.
Scientific Research Applications
- Research on this compound is limited, but its potential applications span several fields:
Chemistry: It serves as a fascinating synthetic target due to its complex structure.
Biology: Investigating its biological activity, such as antioxidant properties or enzyme inhibition, could be valuable.
Medicine: Although not well-studied, it might have therapeutic potential.
Industry: Its unique structure could inspire the development of new materials or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce. Researchers would need to explore its interactions with cellular targets and pathways.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, this compound’s intricate fused-ring system sets it apart. Its uniqueness lies in the combination of hydroxyl, methoxy, and double bond functionalities.
Properties
Molecular Formula |
C28H34O9 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-19-23(36-13-35-19)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-18(31-5)22(32-6)24(20)33-7/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+ |
InChI Key |
ZIBVHHLTJKYXEB-NTEUORMPSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |
Origin of Product |
United States |
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